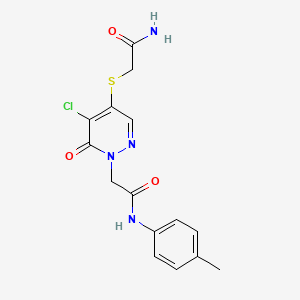

![molecular formula C19H16N4O2 B2489686 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide CAS No. 923256-74-0](/img/structure/B2489686.png)

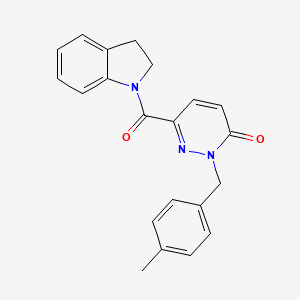

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atoms, is known for its significance in medicinal chemistry due to its presence in compounds with various biological activities. The specific compound, featuring a 1,3,4-oxadiazol moiety, is anticipated to exhibit notable chemical and physical properties, making it a candidate for further pharmacological and material science research.

Synthesis Analysis

The synthesis of oxadiazole derivatives generally involves cyclization reactions that incorporate the desired functional groups into the oxadiazole ring. An efficient method for synthesizing N-phenylacetamide derivatives with the oxadiazole ring has been developed, utilizing acid chlorides and amide formation reactions characterized by NMR and mass spectral analyses (K. Srivani et al., 2018).

Aplicaciones Científicas De Investigación

Anticancer Activity

- Lung Cancer : A derivative was evaluated as an inhibitor for Collapsin response mediator protein 1 (CRMP 1), showing potential activity against human lung cancer cell line NCI-H2066 (Panchal, Rajput, & Patel, 2020).

- Colorectal, Lung, and Melanoma Cancer : New derivatives were designed as EGFR and COX-2 inhibitors, showing significant anticancer activity against HCT116 human colorectal carcinoma, A549 human lung adenocarcinoma, and A375 human melanoma cell lines (Sever et al., 2020).

Anti-inflammatory and Analgesic Activity

- Anti-inflammatory Properties : Substituted derivatives exhibited notable anti-inflammatory activity in a Carrageenan-induced edema test in rat paw (Nargund, Reddy, & Hariprasad, 1994).

- Analgesic and Anti-inflammatory Actions : The compound was part of a study assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing binding and moderate inhibitory effects in assays (Faheem, 2018).

Antimicrobial Activity

- Antibacterial and Antifungal Activities : Derivatives of the compound were synthesized and evaluated for their antimicrobial activity, exhibiting promising antibacterial, antifungal, and radical scavenging activities (Saundane, Verma, & Katkar, 2013).

- Broad-spectrum Antimicrobial Effects : Another study synthesized derivatives that displayed moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antidiabetic Potential

- α-Glucosidase Inhibition : Synthesized molecules from the compound were tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme, showing promising results (Nazir et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide is NF-κB . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

The compound interacts with its target by inhibiting the activation of NF-κB . This inhibition is achieved by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of cells . This leads to a decrease in the DNA binding ability and transcriptional activity of NF-κB .

Biochemical Pathways

The compound affects the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses, as well as in the regulation of cell proliferation and survival . By inhibiting NF-κB, the compound can potentially affect these processes, leading to its anticancer effects .

Result of Action

The compound’s action results in antiproliferative effects, as evidenced by its ability to induce apoptosis in cells . It has been found to increase the percentage of sub-G1 cell population, indicating an increase in cell death . Furthermore, it induces the cleavage of PARP and caspase-3, which are markers of apoptosis .

Propiedades

IUPAC Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-13-21-22-19(25-13)17-11-14-7-5-6-10-16(14)23(17)12-18(24)20-15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQMWKRIJBABFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)

![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)

![N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2489625.png)